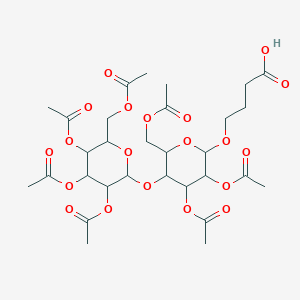
Butyric heptaacetatyl-lactoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric heptaacetatyl-lactoside is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of multiple acetyl groups attached to a butyric acid backbone, making it a versatile molecule for various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric heptaacetatyl-lactoside typically involves the acetylation of butyric acid derivatives. The process begins with the preparation of butyric acid, which can be obtained through the fermentation of sugars using specific bacterial strains such as Clostridium butyricum . The butyric acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete acetylation of the butyric acid molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fermentation processes followed by chemical acetylation. The fermentation process is optimized to maximize the yield of butyric acid, which is then purified and subjected to acetylation. The acetylation reaction is typically carried out in large reactors equipped with temperature and pressure control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butyric heptaacetatyl-lactoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyric acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, resulting in the formation of butyric alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups such as halogens or amines, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide, while amination reactions may involve ammonia or amine derivatives.
Major Products
The major products formed from these reactions include butyric acid derivatives, butyric alcohols, and various substituted butyric compounds. These products have diverse applications in the chemical, pharmaceutical, and food industries.
Scientific Research Applications
Butyric heptaacetatyl-lactoside has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential role in cellular metabolism and as a signaling molecule in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of butyric heptaacetatyl-lactoside involves its interaction with various molecular targets and pathways. The compound is known to inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular function . This epigenetic regulation can result in anti-inflammatory effects, modulation of metabolic pathways, and potential therapeutic benefits in various diseases.
Comparison with Similar Compounds
Similar Compounds
Butyric acid: A simpler form of butyric heptaacetatyl-lactoside, used in similar applications but with fewer functional groups.
Butyric anhydride: Another derivative of butyric acid, used primarily in chemical synthesis.
Butyric alcohol: A reduced form of butyric acid, used in the production of fragrances and flavorings.
Uniqueness
This compound stands out due to its multiple acetyl groups, which provide a higher degree of reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex organic molecules and for applications requiring specific functional group modifications .
Properties
Molecular Formula |
C30H42O20 |
|---|---|
Molecular Weight |
722.6 g/mol |
IUPAC Name |
4-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C30H42O20/c1-13(31)41-11-20-23(43-15(3)33)25(44-16(4)34)28(47-19(7)37)30(49-20)50-24-21(12-42-14(2)32)48-29(40-10-8-9-22(38)39)27(46-18(6)36)26(24)45-17(5)35/h20-21,23-30H,8-12H2,1-7H3,(H,38,39) |
InChI Key |
NTNRPTIODYMBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCC(=O)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















